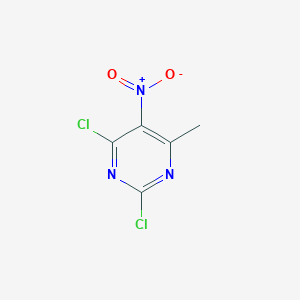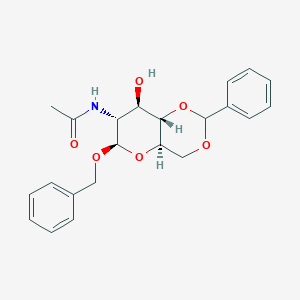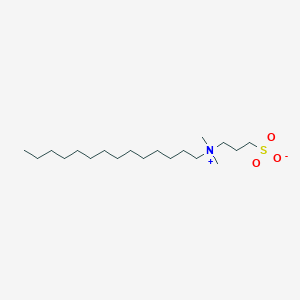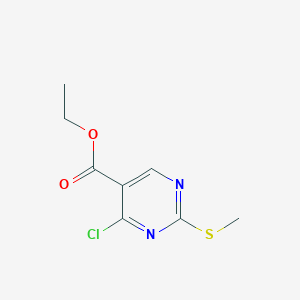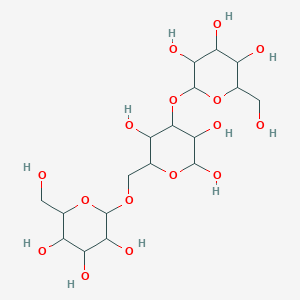
3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose is a glycoside compound frequently utilized in glycobiology research to investigate carbohydrate-protein interactions and enzymatic activities . This compound is a disaccharide derivative of mannose, which is a simple sugar or monosaccharide that is important in human metabolism, particularly in the glycosylation of certain proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose typically involves the glycosylation of mannose derivatives. One common method involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. For example, the synthesis can be achieved by reacting methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside with appropriate catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose can undergo various chemical reactions, including:
Oxidation: This reaction can be used to convert hydroxyl groups into carbonyl groups.
Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction can revert these groups back to alcohols.
Scientific Research Applications
3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigates carbohydrate-protein interactions, which are crucial in cell signaling and recognition processes.
Medicine: Explores potential therapeutic applications, such as drug delivery systems and vaccine development.
Industry: Utilized in the production of glycosylated products and as a standard in analytical methods.
Mechanism of Action
The mechanism of action of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose involves its interaction with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various biological processes, including cell adhesion, signaling, and immune responses. The compound’s structure allows it to mimic natural glycans, thereby modulating the activity of glycan-binding proteins and pathways .
Comparison with Similar Compounds
Similar Compounds
n-Octyl 3,6-Di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside: This compound is similar in structure but has an octyl group attached, making it useful in studying membrane interactions and as a detergent in biochemical research.
Methyl 3,6-Di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside: This compound is used in similar research applications but differs in its methyl group, affecting its solubility and interaction properties.
Uniqueness
3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannopyrannose is unique due to its specific glycosidic linkages and the absence of additional functional groups, making it a valuable tool for studying pure carbohydrate interactions without interference from other moieties.
Properties
IUPAC Name |
2-(hydroxymethyl)-6-[[3,5,6-trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-4-7(21)10(24)12(26)17(32-4)30-3-6-9(23)15(14(28)16(29)31-6)34-18-13(27)11(25)8(22)5(2-20)33-18/h4-29H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZMZIMBDAXZCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392999 |
Source


|
| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121123-33-9 |
Source


|
| Record name | Hexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
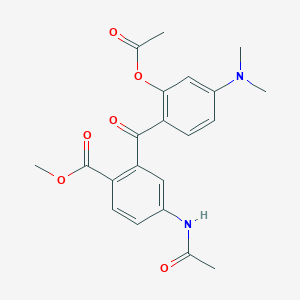
![5-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14197.png)
![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)


